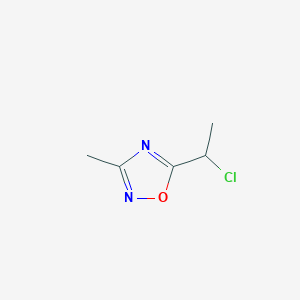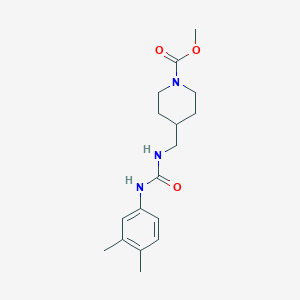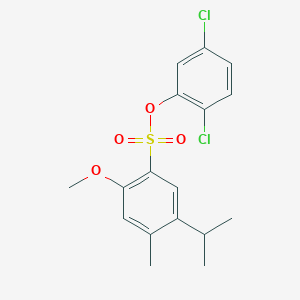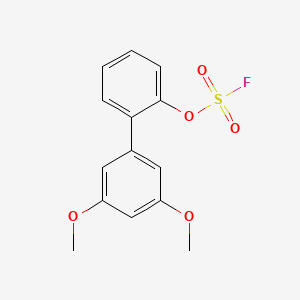
2-(2-chloro-6-fluorophenyl)-N-(1-cyano-1-methylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-6-fluorophenyl)-N-(1-cyano-1-methylpropyl)acetamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases. This molecule acts as a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes.
科学研究应用
2-(2-chloro-6-fluorophenyl)-N-(1-cyano-1-methylpropyl)acetamide has been extensively studied for its potential therapeutic applications in CF and other diseases. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the CFTR gene, which encodes the CFTR protein. This compound has been shown to be a potent inhibitor of CFTR function, making it a promising candidate for the treatment of CF. In addition to CF, this compound has also been studied for its potential applications in other diseases such as polycystic kidney disease, cholera, and secretory diarrhea.
作用机制
2-(2-chloro-6-fluorophenyl)-N-(1-cyano-1-methylpropyl)acetamide acts as a potent inhibitor of CFTR function by binding to a specific site on the CFTR protein. This binding prevents the CFTR protein from opening and closing properly, which leads to a decrease in chloride ion transport across cell membranes. This decrease in chloride ion transport has been shown to be effective in reducing the symptoms of CF and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits CFTR function in a dose-dependent manner. This inhibition has been shown to be effective in reducing the symptoms of CF and other diseases. In addition to its inhibitory effects on CFTR function, this compound has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic efficacy.
实验室实验的优点和局限性
2-(2-chloro-6-fluorophenyl)-N-(1-cyano-1-methylpropyl)acetamide has several advantages and limitations for lab experiments. One of the main advantages is its potency and specificity for CFTR inhibition. This makes it a valuable tool for studying the role of CFTR in various biological processes. However, one limitation of this compound is its potential off-target effects, which may complicate the interpretation of experimental results. In addition, the use of this compound in animal models may be limited by its poor bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on 2-(2-chloro-6-fluorophenyl)-N-(1-cyano-1-methylpropyl)acetamide. One direction is the development of more potent and specific CFTR inhibitors that can be used in clinical settings. Another direction is the investigation of the anti-inflammatory and anti-oxidant effects of this compound, which may have implications for the treatment of other diseases. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic efficacy in CF and other diseases. Finally, the development of novel drug delivery systems may improve the bioavailability and pharmacokinetics of this compound, making it a more viable option for clinical use.
合成方法
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(1-cyano-1-methylpropyl)acetamide has been described in several research articles. The most commonly used method involves the reaction of 2-amino-5-chlorobenzonitrile with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-cyano-1-methylpropan-2-ol to yield the final product, this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it a reliable and cost-effective method for producing this molecule.
属性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-cyanobutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O/c1-3-13(2,8-16)17-12(18)7-9-10(14)5-4-6-11(9)15/h4-6H,3,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYWXCJDPQDYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phenyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2748454.png)





![2-[4-(3-Methylphenyl)piperazin-1-yl]ethanol](/img/structure/B2748465.png)
![2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2748466.png)
![[2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2748468.png)


